molecular formula C17H27IN4O3Si B12328214 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-

Cat. No.: B12328214
M. Wt: 490.4 g/mol
InChI Key: DNGMJYAHFKUECP-YNEHKIRRSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo- is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by their aromatic heteropolycyclic structure, which includes a pyrrolo[2,3-d]pyrimidine ring system.

Preparation Methods

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically involves multi-step organic synthesis techniques. One common synthetic route includes the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents at specific positions on the ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include strong acids and bases, while reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed depend on the specific substituents introduced during the reactions.

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives have significant applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives, such as:

Properties

Molecular Formula

C17H27IN4O3Si

Molecular Weight

490.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol

InChI

InChI=1S/C17H27IN4O3Si/c1-17(2,3)26(4,5)25-11-6-13(24-12(11)8-23)22-7-10(18)14-15(19)20-9-21-16(14)22/h7,9,11-13,23H,6,8H2,1-5H3,(H2,19,20,21)/t11-,12+,13+/m0/s1

InChI Key

DNGMJYAHFKUECP-YNEHKIRRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I

Origin of Product

United States

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